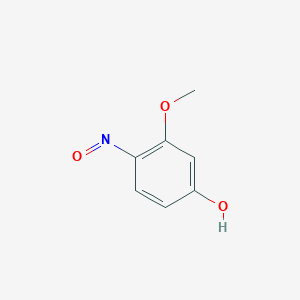![molecular formula C12H16N2O2 B070291 tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate CAS No. 176240-36-1](/img/structure/B70291.png)
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and industry. This compound is also known as tBoc-protected guanidine or Boc-guanidine and is widely used as a building block for the synthesis of different molecules.
Applications De Recherche Scientifique
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. For example, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has been used to synthesize guanidine-containing compounds that exhibit potent antiviral, antibacterial, and antitumor activities.
In addition to medicinal chemistry, tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate has also been used in the field of agriculture to synthesize guanidine-containing herbicides. These herbicides have shown promising results in controlling the growth of weeds and improving crop yields.
Mécanisme D'action
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate exerts its biological activity through its ability to bind to specific receptors or enzymes in the body. For example, guanidine-containing compounds synthesized from tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate have been shown to inhibit the activity of enzymes involved in viral replication, leading to their antiviral activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate depend on the specific molecule synthesized from it. However, some common effects include the inhibition of enzyme activity, the disruption of cellular processes, and the induction of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is that the synthesis method can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in scientific research. One direction is the synthesis of novel guanidine-containing compounds with improved biological activity. Another direction is the development of new applications for tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in areas such as materials science and nanotechnology. Finally, the use of tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate in combination with other compounds for synergistic effects is also an area of interest.
Méthodes De Synthèse
Tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate can be synthesized by reacting tert-butyl carbamate with phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method is relatively simple and yields high purity tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate.
Propriétés
Numéro CAS |
176240-36-1 |
|---|---|
Nom du produit |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15) |
Clé InChI |
SQEPNRRWBXSKJF-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(\C1=CC=CC=C1)/N |
SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C1=CC=CC=C1)N |
Synonymes |
Carbamic acid, (iminophenylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



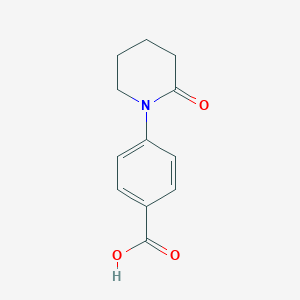
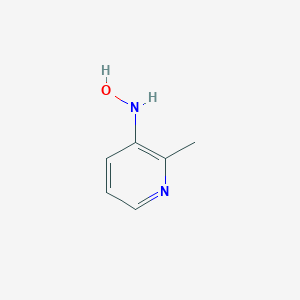
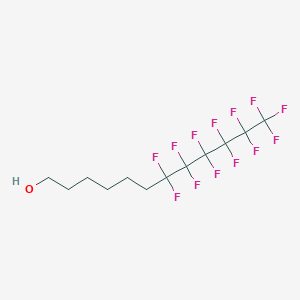
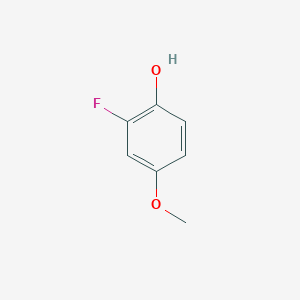
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
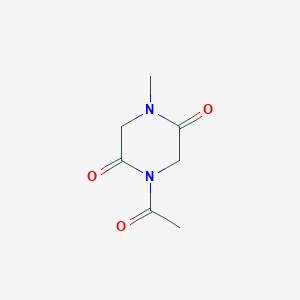
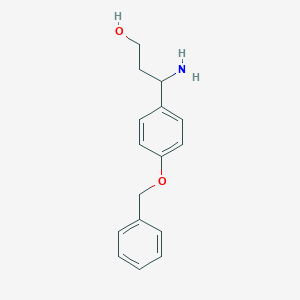
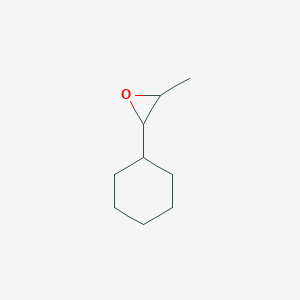
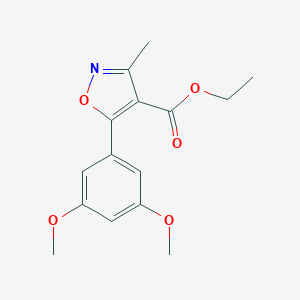
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
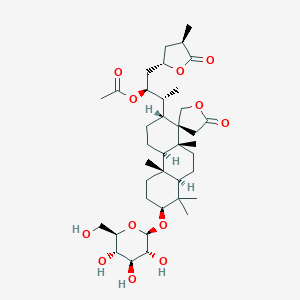
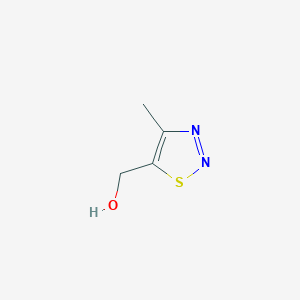
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
